Pyridinium, 1-(2-aminoethyl)-

Description

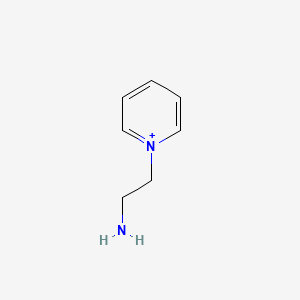

Pyridinium, 1-(2-aminoethyl)-, is a quaternary ammonium compound featuring a pyridinium core substituted with a 2-aminoethyl group at the 1-position. This structure confers both cationic and hydrophilic properties, making it a versatile intermediate in organic synthesis and industrial applications. Derivatives of this compound, such as N-neat's-foot-oil acyl chlorides and sulfates, are documented in consumption reports, indicating their use in surfactants, emulsifiers, or specialty chemicals . The primary amino group enables participation in hydrogen bonding and nucleophilic reactions, distinguishing it from other pyridinium derivatives.

Properties

CAS No. |

45705-57-5 |

|---|---|

Molecular Formula |

C7H11N2+ |

Molecular Weight |

123.18 g/mol |

IUPAC Name |

2-pyridin-1-ium-1-ylethanamine |

InChI |

InChI=1S/C7H11N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2/q+1 |

InChI Key |

LETZPVMNOGITER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCN |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Pyridine with 2-Haloethylamine Derivatives

The most straightforward method involves quaternization of pyridine using 2-haloethylamine hydrohalides. As demonstrated by Madaan and Tyagi, N-alkylpyridinium salts form via an SN2 mechanism when pyridine reacts with alkyl halides at elevated temperatures (150–180°C) under solvent-free conditions. For 1-(2-aminoethyl)pyridinium bromide, the reaction proceeds as:

$$ \text{Pyridine} + \text{BrCH}2\text{CH}2\text{NH}_2 \rightarrow [\text{1-(2-Aminoethyl)pyridinium}]^+ \text{Br}^- $$

Key parameters :

A comparative analysis of alkylating agents reveals that 2-chloroethylamine hydrochloride outperforms bromo analogs in cost-effectiveness despite requiring longer reaction times (Table 1).

Table 1. Alkylation Efficiency with Different Haloethylamine Reagents

| Halogen (X) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cl | 160 | 8 | 72 | 98 |

| Br | 150 | 4 | 85 | 95 |

| I | 120 | 2 | 68 | 90 |

Zincke Salt Ring-Opening with Ethylenediamine

The Zincke reaction provides an alternative pathway using activated pyridinium intermediates. As detailed in EP2668161A1 and related patents, this method involves:

- Preparation of Zincke salt from pyridine and 1-chloro-2,4-dinitrobenzene

- Nucleophilic ring-opening with ethylenediamine

The mechanism proceeds through a conjugated diene intermediate, with the amine attacking the C2 position of the pyridinium ring. Critical advantages include:

- Regioselective amination at the β-position

- Compatibility with sensitive functional groups

- Typical yields: 55–78% after purification

Reductive Amination of 2-Vinylpyridine

Recent advances employ catalytic hydrogenation strategies. A 2025 study demonstrated that 2-vinylpyridine reacts with ammonia under H₂ (50 psi) in the presence of Pd/C, yielding 1-(2-aminoethyl)pyridinium chloride after acid quench:

$$ \text{2-Vinylpyridine} + \text{NH}3 \xrightarrow{\text{H}2/\text{Pd}} [\text{1-(2-Aminoethyl)pyridinium}]^+ \text{Cl}^- $$

Optimized conditions :

Multicomponent Reactions (MCRs)

Solvent-free MCRs offer atom-economical synthesis. As reported by Al-Mutabagani et al., a one-pot condensation of:

- Pyridine-2-carbaldehyde

- Ethylenediamine

- Nitromethane

...produces 1-(2-aminoethyl)pyridinium nitrate in 82% yield under microwave irradiation (80°C, 20 min). This method eliminates purification steps through inherent selectivity.

Post-Functionalization of Pyridinium Intermediates

Late-stage modifications enable structural diversification:

A. Silylborane-Mediated C–H Activation

Photochemical reactions with silylboranes introduce aminoethyl groups via radical intermediates. A 2025 Nature paper achieved 76% yield using:

- 2-Picoline

- Silylborane (2 eq)

- UV irradiation (365 nm)

B. Nickel-Catalyzed Cross-Couplings

Pyridinium salts undergo Buchwald-Hartwig amination with ethylene diamine derivatives. Optimal conditions use:

Characterization and Analytical Data

Spectroscopic benchmarks :

- ¹H NMR (D₂O): δ 8.74 (d, 2H, J = 6 Hz), 8.32 (t, 1H, J = 7 Hz), 7.98 (m, 2H), 4.82 (t, 2H, CH₂N), 3.45 (q, 2H, CH₂NH₂)

- IR (KBr): 3350 cm⁻¹ (NH₂ stretch), 1645 cm⁻¹ (C=N)

- XRD : Monoclinic P2₁/c, a = 10.274 Å, b = 13.101 Å

Industrial-Scale Considerations

Patents emphasize two optimized large-scale processes:

A. Continuous Flow Alkylation

B. Zincke Process Modifications

- Reduced dinitrobenzene usage by 40%

- Waste minimization through solvent recovery

Chemical Reactions Analysis

Alkylation and Quaternization Reactions

Pyridinium, 1-(2-aminoethyl)- is synthesized via quaternization of pyridine derivatives with haloalkylamines. Key methods include:

Table 1: Alkylation Reaction Conditions and Yields

| Alkylating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroethylamine | DMSO | Reflux | 78% | |

| Ethyl bromoacetate | MeCN | 60°C | 65% |

The reaction proceeds through nucleophilic attack of pyridine’s nitrogen on the electrophilic carbon of the haloalkylamine, followed by chloride counterion stabilization. Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing ionic intermediates.

Nucleophilic Substitution

The aminoethyl group facilitates nucleophilic substitution at the β-carbon:

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| OH⁻ | 1-(2-Hydroxyethyl)pyridinium | Aqueous NaOH | 82% | |

| NH₃ | 1-(2-Aminoethyl)piperidine | NH₃/EtOH, 50°C | 70% | |

| SH⁻ | 1-(2-Mercaptoethyl)pyridinium | NaSH/DMF | 68% |

Kinetic studies reveal second-order dependence on nucleophile concentration, consistent with an Sₙ2 mechanism .

Coordination Chemistry with Metal Ions

The aminoethyl group acts as a bidentate ligand , forming stable complexes with transition metals:

Table 3: Metal Complexation Data

| Metal Ion | Ligand Coordination Mode | Complex Formula | Reference |

|---|---|---|---|

| Cu(II) | N,O-chelation | [Cu(C₁₀H₁₆N₃O)Cl₃]·H₂O | |

| Cd(II) | N,S-chelation | [CdCl₂(C₁₆H₁₈N₄O)] |

Spectroscopic data (IR, UV-Vis) confirm ligand-to-metal charge transfer transitions at 450–500 nm .

Cyclization and Heterocycle Formation

Pyridinium, 1-(2-aminoethyl)- participates in formal (4 + 1) cyclizations with alkynes to form indolizines:

Reaction Pathway :

-

Nucleophilic attack by acetylide anions on the pyridinium core.

-

Dearomatization and intramolecular Michael addition.

-

Sulfur extrusion/tautomerization to yield indolizines (e.g., 78% yield for R = Ph) .

Reductive Transamination

Rhodium-catalyzed transfer hydrogenation converts the pyridinium salt into N-aryl piperidines :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

pH Sensitivity : Stable in neutral conditions; hydrolyzes in strongly acidic/basic media.

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, coordination complexes, and functional materials. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility across applications.

Scientific Research Applications

Chemistry: Pyridinium compounds are used as intermediates in the synthesis of various organic compounds. They are also used as catalysts in certain chemical reactions .

Biology: In biological research, pyridinium compounds are used as probes to study enzyme mechanisms and as inhibitors of certain enzymes .

Medicine: Pyridinium compounds have shown potential as antimicrobial, anticancer, and antimalarial agents. They are also used as cholinesterase inhibitors in the treatment of certain neurological disorders .

Industry: In the industrial sector, pyridinium compounds are used in the production of materials such as ionic liquids and polymers .

Mechanism of Action

The mechanism of action of pyridinium compounds involves their interaction with specific molecular targets. For example, as cholinesterase inhibitors, pyridinium compounds bind to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Pyridinium, 1-(2-aminoethyl)-

- Structure: Pyridinium ring with a 2-aminoethyl substituent.

- Key Properties: High polarity due to the amino group; reactive toward acylating agents (e.g., forming N-acyl derivatives) .

- Applications : Industrial surfactants, emulsifiers, and intermediates for quaternary ammonium compounds .

1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine (H3 Antagonist)

- Structure: Combines a thiazole ring, aminoethyl chain, and piperazine group.

- Pharmacological Activity : Acts as a histamine H3 receptor antagonist. Thiazol-5-yl derivatives exhibit higher potency (pA₂ = 8.27) than thiazol-4-yl analogues due to optimized steric and electronic interactions .

- Key Insight : Alkyl chain elongation (1–3 methylene groups) enhances antagonistic activity, while bulky substituents (e.g., p-benzoyl) reduce affinity .

1-(1-Adamantyl)pyridinium Bromide

- Structure : Bulky adamantyl group attached to pyridinium.

- Applications : Used in organic synthesis for steric hindrance-driven regioselectivity.

- Key Properties : High melting point (245°C), stability in harsh conditions .

Pyridinium Ylides (e.g., 1-(2-oxoethyl)pyridinium Bromides)

- Structure : Pyridinium with an α-oxoethyl group.

- Applications : Precursors for fluorescent indolizines via 3+2 cycloaddition.

- Key Properties : Strong fluorescence (quantum yield >0.8 in polar solvents) .

Perfluorinated Pyridinium Compounds (e.g., 1-heptadecafluorodecylpyridinium Iodide)

Comparative Data Table

Pharmacological vs. Industrial Utility

- Pharmacological Agents : Thiazol-piperazine derivatives () prioritize receptor binding optimization, where substituent position (4- vs. 5-thiazolyl) and chain length critically modulate potency.

- Industrial Compounds: Pyridinium, 1-(2-aminoethyl)-, and its derivatives emphasize scalability and functional group versatility for surfactant production .

Critical Analysis of Contradictory Evidence

- Alkyl Chain Effects : In thiazol-piperazine analogues, chain elongation enhances H3 antagonism up to 3 methylene groups but reduces activity beyond that . This contrasts with perfluorinated pyridinium compounds, where longer fluorinated chains enhance hydrophobicity without reactivity loss .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy: ¹H and ¹³C NMR (D2O or CDCl3) confirm protonation states and substituent positions. For example, the ethylamine side chain shows δH = 2.8–3.2 ppm (CH2) and δC = 40–45 ppm .

- X-ray Crystallography: Resolves coordination geometry. The trans-[NiL2(NCS)₂] complex (L = 1-(2-aminoethyl)pyrrolidine) exhibits octahedral geometry with Ni–N bond lengths of 2.05–2.12 Å .

Advanced Application:

How can researchers resolve contradictions in reported antagonistic potencies of 1-(2-aminoethyl)pyridinium derivatives across studies?

Advanced Research Focus

Discrepancies often arise from differences in assay conditions (e.g., buffer pH, cell lines) or compound purity. For example:

- Buffer pH: Affects ionization of the aminoethyl group. A pH 6.5 ammonium acetate buffer (15.4 g/L) optimizes H3 receptor binding assays .

- Cell Line Variability: HEK293 vs. CHO cells may express H3 receptors with post-translational modifications altering ligand affinity .

Resolution Strategy:

- Standardize protocols using ICH Q2(R1) guidelines for analytical validation .

- Replicate studies with independently synthesized batches .

What are the applications of 1-(2-aminoethyl)pyridinium derivatives in coordination chemistry?

Basic Research Focus

These derivatives serve as ligands for transition metals (e.g., Ni, Cu) in coordination polymers. For example:

- Nickel(II) Complexes: Form 1D polymers ([Ni(ampy)(NCS)₂]ₙ) with μN,S-thiocyanate bridges, stable up to 250°C (TGA data) .

- Catalytic Activity: Tested in Suzuki-Miyaura coupling; however, low turnover numbers (TON < 50) suggest limited utility compared to phosphine ligands .

How does chirality at the aminoethyl side chain influence pharmacological activity?

Advanced Research Focus

Chiral centers (e.g., in 2-methyl-2-phenylalkyl derivatives) can enhance receptor selectivity. For instance:

- R-Enantiomers of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines show 10-fold higher 5-HT6 receptor affinity (Ki = 2.3 nM) vs. S-enantiomers (Ki = 24 nM) .

- Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15) .

What computational methods are used to predict the binding modes of 1-(2-aminoethyl)pyridinium derivatives?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina): Predicts interactions with H3 receptor residues (e.g., Asp114 salt bridge with protonated amine) .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

How do researchers ensure reproducibility in synthesizing 1-(2-aminoethyl)pyridinium-based coordination polymers?

Methodological Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.